molecular formula C13H17N3 B6142609 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 616879-04-0

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine

Cat. No. B6142609
CAS RN: 616879-04-0
M. Wt: 215.29 g/mol
InChI Key: LBJNLRDAEIHAJO-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .


Molecular Structure Analysis

Pyrazole derivatives are characterized by a five-membered ring structure with two nitrogen atoms. The specific structure of “2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine” would depend on the arrangement of the atoms and the specific functional groups attached to the ring .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic addition and dehydration processes, resulting in the formation of new compounds .

Mechanism of Action

Target of Action

The primary targets of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.

Mode of Action

The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine may have a similar mode of action.

Biochemical Pathways

It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of Leishmania and Plasmodium species, disrupting their ability to infect host cells and multiply.

Pharmacokinetics

A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization

Result of Action

The compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability and efficacy

Safety and Hazards

The safety and hazards associated with “2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine” would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The development of new pyrazole derivatives with enhanced biological activities is a promising area of research. These compounds could potentially be used in the development of new drugs for the treatment of various diseases .

properties

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-9-11(2)16(15-10)13-5-3-12(4-6-13)7-8-14/h3-6,9H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJNLRDAEIHAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

CAS RN

616879-04-0
Record name 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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